molecular formula C27H20N2O3S B12929281 N-{2-[1-(Benzenesulfonyl)-1H-indol-2-yl]phenyl}benzamide CAS No. 88207-44-7

N-{2-[1-(Benzenesulfonyl)-1H-indol-2-yl]phenyl}benzamide

Cat. No.: B12929281
CAS No.: 88207-44-7
M. Wt: 452.5 g/mol
InChI Key: CUCZNWICWHRXDW-UHFFFAOYSA-N
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Description

N-{2-[1-(Benzenesulfonyl)-1H-indol-2-yl]phenyl}benzamide is a complex organic compound with the molecular formula C27H20N2O3S This compound is known for its unique structure, which includes an indole ring, a benzenesulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(Benzenesulfonyl)-1H-indol-2-yl]phenyl}benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(Benzenesulfonyl)-1H-indol-2-yl]phenyl}benzamide undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Mechanism of Action

The mechanism of action of N-{2-[1-(Benzenesulfonyl)-1H-indol-2-yl]phenyl}benzamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX (CA IX). This enzyme is crucial for maintaining pH balance in tumor cells, and its inhibition can disrupt tumor metabolism and growth . The compound binds to the active site of the enzyme, preventing its normal function and leading to the accumulation of acidic byproducts in the tumor cells.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide derivatives: These compounds share the benzenesulfonyl group

Properties

88207-44-7

Molecular Formula

C27H20N2O3S

Molecular Weight

452.5 g/mol

IUPAC Name

N-[2-[1-(benzenesulfonyl)indol-2-yl]phenyl]benzamide

InChI

InChI=1S/C27H20N2O3S/c30-27(20-11-3-1-4-12-20)28-24-17-9-8-16-23(24)26-19-21-13-7-10-18-25(21)29(26)33(31,32)22-14-5-2-6-15-22/h1-19H,(H,28,30)

InChI Key

CUCZNWICWHRXDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC4=CC=CC=C4N3S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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